molecular formula C20H25NO4 B10792496 6-beta-Naltrexol

6-beta-Naltrexol

Cat. No.: B10792496
M. Wt: 343.4 g/mol
InChI Key: JLVNEHKORQFVQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-beta-Naltrexol, also known as 6-beta-hydroxynaltrexone, is a peripherally-selective opioid receptor antagonist related to naltrexone. It is a major active metabolite of naltrexone formed by hepatic dihydrodiol dehydrogenase enzymes. This compound is present at approximately 10- to 30-fold higher concentrations than naltrexone at steady state due to extensive first-pass metabolism of naltrexone into this compound . It has been studied for its potential therapeutic applications, particularly in the treatment of opioid-induced constipation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-beta-Naltrexol involves the enzymatic reduction of naltrexone. Naltrexone undergoes a rapid and extensive hepatic metabolism by enzymatic reduction from ketone to a major metabolite, this compound . The process typically involves the use of hepatic dihydrodiol dehydrogenase enzymes.

Industrial Production Methods

Industrial production of this compound is primarily based on the enzymatic reduction of naltrexone. The process involves the use of high-performance liquid chromatography (HPLC) for the simultaneous determination of naltrexone and this compound in human serum . Liquid-liquid extraction with butyl acetate from basic solutions (pH 9) is chosen for extraction, with nalorphine as an internal standard. Analytes are back-extracted from organic solvent into perchloric acid, and the acid extract is chromatographed by HPLC with a reverse-phase ODS-column and electrochemical detector .

Chemical Reactions Analysis

Types of Reactions

6-beta-Naltrexol undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions include various hydroxylated and ketone derivatives of this compound, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-beta-Naltrexol has been extensively studied for its potential therapeutic applications in various fields:

Comparison with Similar Compounds

Similar Compounds

    Naltrexone: A parent compound of 6-beta-Naltrexol, used primarily for the treatment of opioid and alcohol dependence.

    Naloxone: Another opioid receptor antagonist, used for the emergency treatment of opioid overdose.

    Nalorphine: An opioid receptor antagonist with mixed agonist-antagonist properties.

Uniqueness of this compound

This compound is unique in its selectivity for peripheral opioid receptors and its ability to inhibit opioid-induced constipation without precipitating withdrawal symptoms . It has a much lower potential for producing opioid withdrawal symptoms compared to naltrexone, making it a promising candidate for therapeutic applications targeting peripheral opioid effects .

Properties

IUPAC Name

3-(cyclopropylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,14-15,18,22-24H,1-2,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVNEHKORQFVQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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